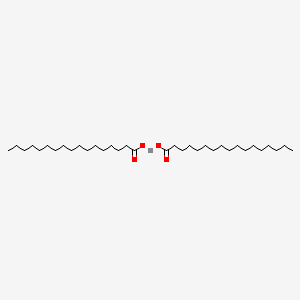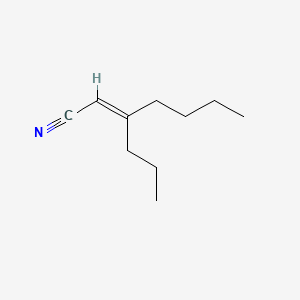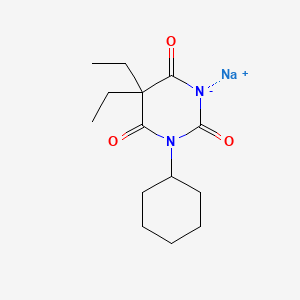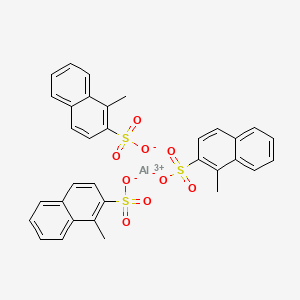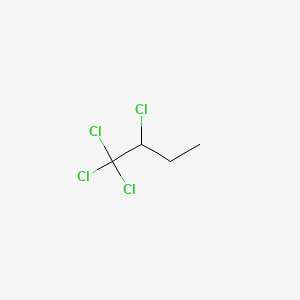
1,1,1,2-Tetrachlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H6Cl4. It is a colorless liquid with a sweet chloroform-like odor. This compound is used in various industrial applications, including as a solvent and in the production of wood stains and varnishes .
Preparation Methods
1,1,1,2-Tetrachlorobutane can be synthesized through the chlorination of 1,1,2-trichloroethane. The reaction involves the addition of chlorine to 1,1,2-trichloroethane under controlled conditions to produce this compound . The reaction is typically carried out in the presence of a catalyst such as ferric chloride or stibium pentachloride .
Chemical Reactions Analysis
1,1,1,2-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding chlorinated alcohols or acids.
Reduction Reactions: It can be reduced to form less chlorinated hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions .
Scientific Research Applications
1,1,1,2-Tetrachlorobutane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: It is used in the synthesis of certain pharmaceuticals and in the study of drug interactions.
Industry: It is used in the production of wood stains, varnishes, and other coatings
Mechanism of Action
The mechanism of action of 1,1,1,2-tetrachlorobutane involves its interaction with cellular membranes and enzymes. It can disrupt cellular processes by altering membrane fluidity and enzyme activity. The compound can also form reactive intermediates that can interact with cellular macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
1,1,1,2-Tetrachlorobutane is similar to other chlorinated hydrocarbons such as 1,1,2,2-tetrachloroethane and 1,1,1,3-tetrachlorobutane. it is unique in its specific arrangement of chlorine atoms, which gives it distinct chemical and physical properties. For example, 1,1,2,2-tetrachloroethane is used primarily as an industrial solvent, while this compound is used in the production of wood stains and varnishes .
Similar Compounds
- 1,1,2,2-Tetrachloroethane
- 1,1,1,3-Tetrachlorobutane
- 1,2,3,3-Tetrachlorobutane
These compounds share similar chemical structures but differ in their specific applications and reactivity .
Properties
CAS No. |
39966-95-5 |
|---|---|
Molecular Formula |
C4H6Cl4 |
Molecular Weight |
195.9 g/mol |
IUPAC Name |
1,1,1,2-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3 |
InChI Key |
XEEJZFBREUUKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


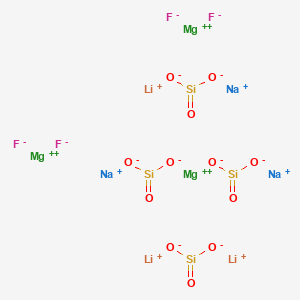
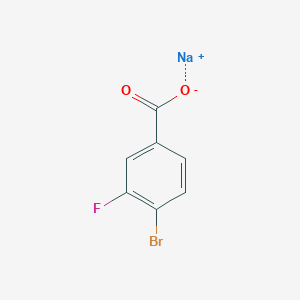
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
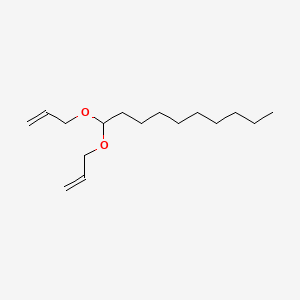
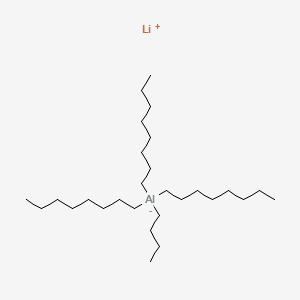
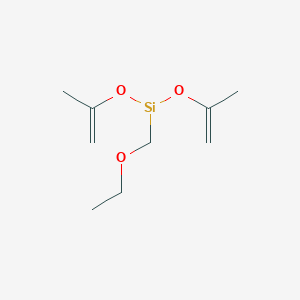
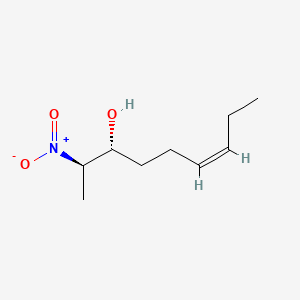
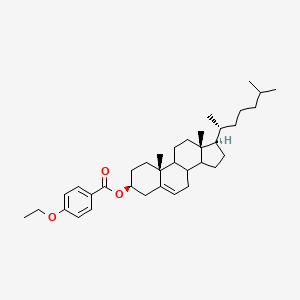

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
